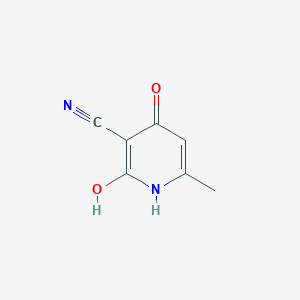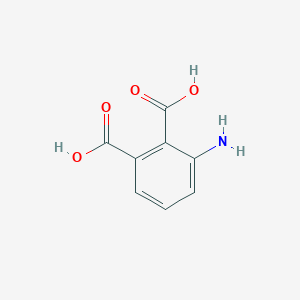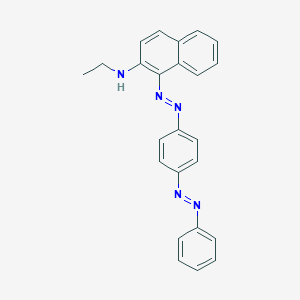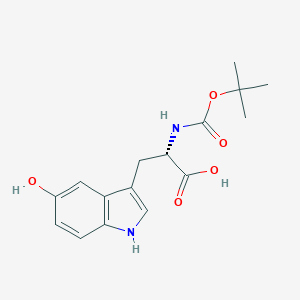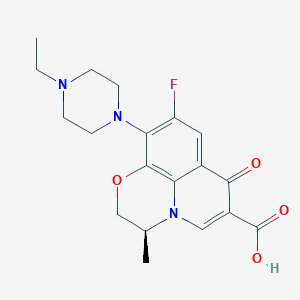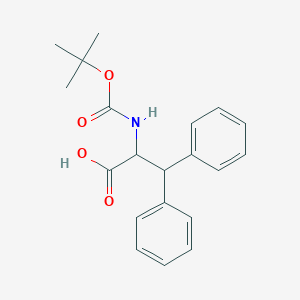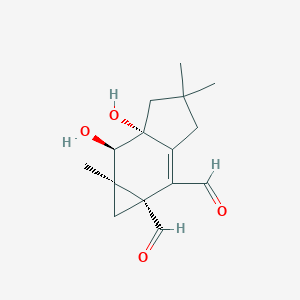
9alpha-Hydroxymerulidial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9alpha-Hydroxymerulidial is a natural product found in the roots of the plant, Merulidial. It belongs to a class of compounds known as sesquiterpene lactones and has been found to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 9alpha-Hydroxymerulidial is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of inflammation and cancer. Additionally, 9alpha-Hydroxymerulidial has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
Efectos Bioquímicos Y Fisiológicos
9alpha-Hydroxymerulidial has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. Additionally, 9alpha-Hydroxymerulidial has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9alpha-Hydroxymerulidial in lab experiments is its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. However, one limitation of using 9alpha-Hydroxymerulidial in lab experiments is its low availability, as it is found in small quantities in the roots of the plant Merulidial.
Direcciones Futuras
There are several future directions for the study of 9alpha-Hydroxymerulidial. One area of research is the development of new drug candidates based on the structure of 9alpha-Hydroxymerulidial. Additionally, further studies are needed to elucidate the mechanism of action of 9alpha-Hydroxymerulidial and its potential as an anti-cancer agent. Finally, studies are needed to investigate the potential side effects and toxicity of 9alpha-Hydroxymerulidial in humans.
Conclusion:
In conclusion, 9alpha-Hydroxymerulidial is a natural product with potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. Further studies are needed to elucidate the mechanism of action of 9alpha-Hydroxymerulidial and its potential as an anti-cancer agent. Additionally, studies are needed to investigate the potential side effects and toxicity of 9alpha-Hydroxymerulidial in humans.
Métodos De Síntesis
The synthesis of 9alpha-Hydroxymerulidial has been achieved through several methods, including isolation from the roots of the plant Merulidial and total synthesis. The total synthesis of 9alpha-Hydroxymerulidial involves several steps, including the synthesis of the precursor molecule, followed by cyclization and oxidation to form the final product.
Aplicaciones Científicas De Investigación
9alpha-Hydroxymerulidial has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 9alpha-Hydroxymerulidial has shown potential as an anti-cancer agent, with studies indicating that it can inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
114924-37-7 |
|---|---|
Nombre del producto |
9alpha-Hydroxymerulidial |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |
InChI |
InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1 |
Clave InChI |
YOHHEVRXKIVTMR-UQOMUDLDSA-N |
SMILES isomérico |
C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O |
SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
SMILES canónico |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
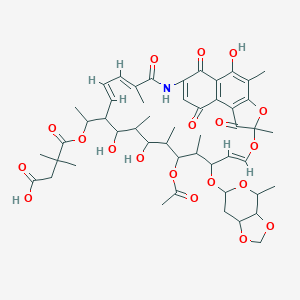
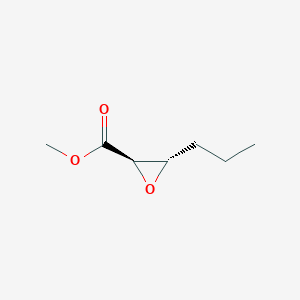
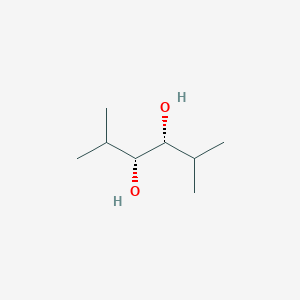

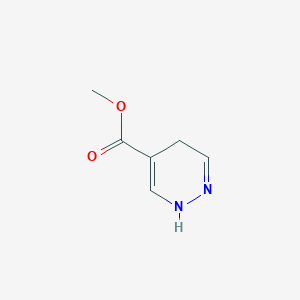
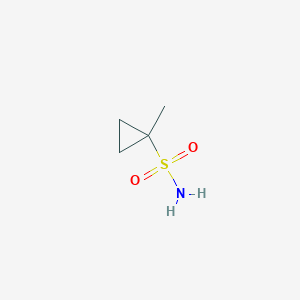
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
